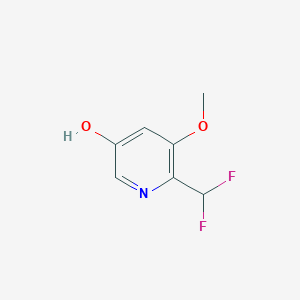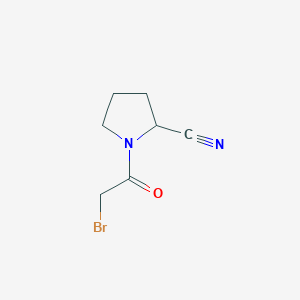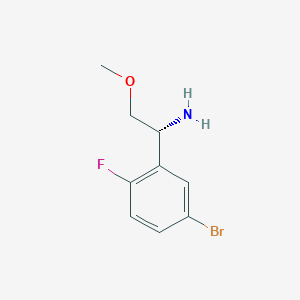
(R)-1-(5-Bromo-2-fluorophenyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-Bromo-2-fluorophenyl)-2-methoxyethanamine is a chemical compound that belongs to the class of substituted phenethylamines This compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 2-position on the phenyl ring, along with a methoxy group attached to the ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Bromo-2-fluorophenyl)-2-methoxyethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom is introduced using a fluorinating reagent such as Selectfluor or N-fluorobenzenesulfonimide.
Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol in the presence of a base such as sodium hydride.
Reductive Amination: The final step involves the formation of the ethanamine chain through reductive amination using an appropriate amine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of ®-1-(5-Bromo-2-fluorophenyl)-2-methoxyethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Bromo-2-fluorophenyl)-2-methoxyethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions using nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenethylamines with various functional groups.
Scientific Research Applications
®-1-(5-Bromo-2-fluorophenyl)-2-methoxyethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(5-Bromo-2-fluorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Bromo-2-fluorophenyl)-2-ethoxyethanamine: Similar structure but with an ethoxy group instead of a methoxy group.
®-1-(5-Bromo-2-chlorophenyl)-2-methoxyethanamine: Similar structure but with a chlorine atom instead of a fluorine atom.
®-1-(5-Bromo-2-fluorophenyl)-2-methoxypropane: Similar structure but with a propane chain instead of an ethanamine chain.
Uniqueness
®-1-(5-Bromo-2-fluorophenyl)-2-methoxyethanamine is unique due to the specific combination of bromine, fluorine, and methoxy substituents on the phenyl ring and ethanamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H11BrFNO |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
(1R)-1-(5-bromo-2-fluorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11BrFNO/c1-13-5-9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,5,12H2,1H3/t9-/m0/s1 |
InChI Key |
HFNNYVYLPDLCFZ-VIFPVBQESA-N |
Isomeric SMILES |
COC[C@@H](C1=C(C=CC(=C1)Br)F)N |
Canonical SMILES |
COCC(C1=C(C=CC(=C1)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


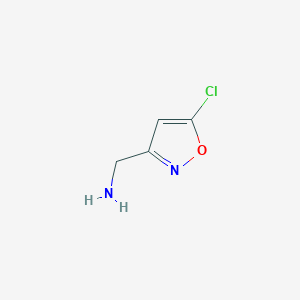
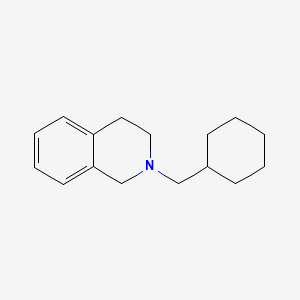
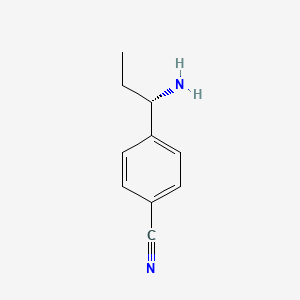
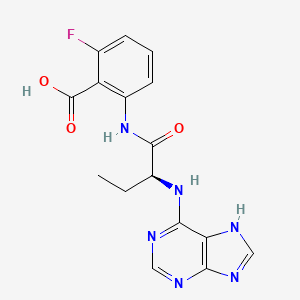
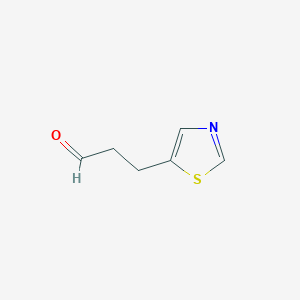
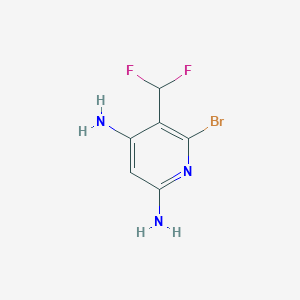
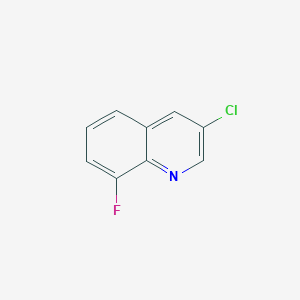
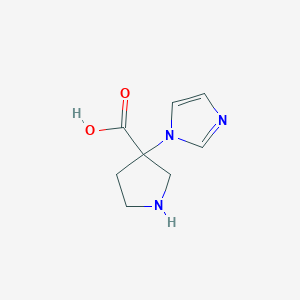
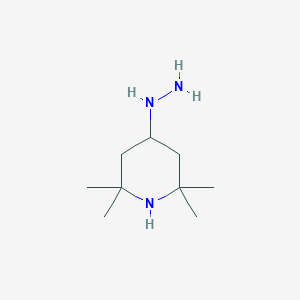
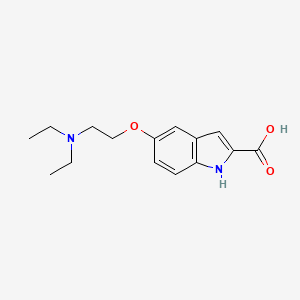
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetaldehyde](/img/structure/B12967806.png)
